molecular formula C10H19NO2 B8097680 (2R)-2-Amino-9-decenoic acid

(2R)-2-Amino-9-decenoic acid

Cat. No.: B8097680
M. Wt: 185.26 g/mol
InChI Key: XDHWDJVNBSJHRY-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-9-decenoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom in the chain and a double bond between the ninth and tenth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-9-decenoic acid typically involves the use of starting materials such as alkenes and amines. One common method is the hydroamination of 1,9-decadiene, where an amine group is added across the double bond. This reaction can be catalyzed by transition metals such as palladium or rhodium under specific conditions of temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroamination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-9-decenoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The double bond can be reduced to form saturated amino acids.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Saturated amino acids.

    Substitution: Various alkylated and acylated derivatives.

Scientific Research Applications

(2R)-2-Amino-9-decenoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a precursor for the synthesis of biologically active peptides and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-9-decenoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the double bond can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-9-octenoic acid: Similar structure but with a shorter carbon chain.

    (2R)-2-Amino-10-decenoic acid: Similar structure but with the double bond located between the tenth and eleventh carbon atoms.

    (2R)-2-Amino-9-dodecenoic acid: Similar structure but with a longer carbon chain.

Uniqueness

(2R)-2-Amino-9-decenoic acid is unique due to the specific position of the double bond and the length of the carbon chain. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2R)-2-aminodec-9-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h2,9H,1,3-8,11H2,(H,12,13)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHWDJVNBSJHRY-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCCC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.